molecular formula C6H4ClN3O B12845178 1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

Cat. No.: B12845178
M. Wt: 169.57 g/mol
InChI Key: LDSJAVZAAIPLCB-UHFFFAOYSA-N
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Description

1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one: is a heterocyclic compound that features a fused ring system combining a pyrrole and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one typically involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

    Cyclization Reactions: Forming additional ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is unique due to its specific ring structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

1-chloro-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one

InChI

InChI=1S/C6H4ClN3O/c7-5-4-2-1-3-10(4)6(11)9-8-5/h1-3H,(H,9,11)

InChI Key

LDSJAVZAAIPLCB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NNC2=O)Cl

Origin of Product

United States

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